molecular formula C22H24O7 B3028228 Brevicornin CAS No. 173792-49-9

Brevicornin

Cat. No.: B3028228
CAS No.: 173792-49-9
M. Wt: 400.4 g/mol
InChI Key: YUCRNUHJPUHOKK-UHFFFAOYSA-N
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Description

Brevicornin is a flavonol compound isolated from the plant Epimedium brevicornum Maxim, which is widely distributed in northern China. This plant has been used in traditional Chinese medicine for over 2000 years due to its various therapeutic properties . This compound is one of the bioactive compounds responsible for the medicinal effects of Epimedium brevicornum.

Preparation Methods

Synthetic Routes and Reaction Conditions: Brevicornin can be extracted from the leaves of Epimedium brevicornum using solid-phase extraction coupled with capillary electrophoresis. The extraction process involves obtaining crude extracts through solid-phase extraction, followed by further separation using capillary electrophoresis .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Epimedium brevicornum leaves. The process is optimized for buffer pH, buffer concentration, and applied voltage to achieve the best separation efficiency .

Chemical Reactions Analysis

Types of Reactions: Brevicornin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.

Mechanism of Action

Brevicornin exerts its effects through multiple molecular targets and pathways. It interacts with various enzymes and receptors involved in inflammatory and oxidative stress pathways. The compound modulates the activity of key signaling molecules, leading to its therapeutic effects .

Comparison with Similar Compounds

Brevicornin is unique compared to other flavonols due to its specific bioactive properties. Similar compounds include:

This compound stands out due to its unique combination of bioactive properties and its potential for various therapeutic applications.

Properties

IUPAC Name

3,5,7-trihydroxy-8-(3-methoxy-3-methylbutyl)-2-(4-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O7/c1-22(2,28-4)10-9-14-15(23)11-16(24)17-18(25)19(26)20(29-21(14)17)12-5-7-13(27-3)8-6-12/h5-8,11,23-24,26H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCRNUHJPUHOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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